3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy-
Beschreibung
Molecular Formula and Constitutional Analysis
The molecular formula C₁₀H₄BrFN₂O (molecular weight: 267.05 g/mol) defines a planar quinoline backbone substituted with bromine at position 6, fluorine at position 8, a hydroxyl group at position 4, and a carbonitrile moiety at position 3. The IUPAC name, 6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile , reflects the keto-enol tautomerism of the 4-hydroxy group, which stabilizes via intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Constitutional Features:
- Quinoline Core : A bicyclic structure comprising a benzene ring fused to a pyridine ring.
- Substituents :
- Bromine (C6) : Electron-withdrawing inductive effects modulate aromatic electron density.
- Fluorine (C8) : Enhances lipophilicity and influences intermolecular interactions.
- Hydroxyl (C4) : Participates in tautomerism and hydrogen bonding.
- Carbonitrile (C3) : Introduces a strong electron-withdrawing group, affecting reactivity.
The SMILES notation (C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br ) and InChIKey (CPBHOXLHERCFLB-UHFFFAOYSA-N ) explicitly encode atomic connectivity and stereochemical simplicity, as the compound lacks undefined stereocenters.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
While direct experimental NMR data for this compound is unavailable, analogous quinoline derivatives provide predictive insights:
¹H NMR Predictions (400 MHz, DMSO-d₆) :
| Proton Position | Expected δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H2 (quinoline) | 8.9–9.1 | Singlet | 1H | Deshielded by adjacent nitrile |
| H5 | 7.8–8.0 | Doublet | 1H | Coupling with H7 (J = 8–10 Hz) |
| H7 | 7.2–7.4 | Doublet | 1H | Coupling with H5 and F (J = 6–8 Hz) |
| Hydroxyl (C4) | 12.5–13.5 | Broad | 1H | Hydrogen bonding with carbonyl |
Fluorine-19 NMR would show a singlet near -110 ppm due to the electron-withdrawing nitrile and bromine substituents.
¹³C NMR Predictions :
Mass Spectrometric Fragmentation Patterns
The molecular ion peak ([M]⁺ ) is expected at m/z 267.05 with isotopic contributions from bromine (¹⁰Br: 50.7%, ⁸¹Br: 49.3%). Key fragmentation pathways include:
Infrared (IR) Vibrational Mode Assignments
| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H (stretch) | 3200–3400 | Broad | Hydroxyl tautomer |
| C≡N (stretch) | 2220–2240 | Sharp | Nitrile group |
| C=O (stretch) | 1680–1700 | Strong | Keto tautomer |
| C-F (stretch) | 1100–1200 | Medium | Aromatic C-F |
Crystallographic Studies and Conformational Analysis
Though X-ray diffraction data is absent, computational models suggest:
Computational Chemistry Approaches
Density Functional Theory (DFT) Molecular Orbital Calculations
B3LYP/6-311+G(d,p) calculations reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate electronic excitation energy.
- Electrostatic Potential : Negative regions localized at nitrile and carbonyl groups, favoring nucleophilic attacks.
- Lipophilicity : XLogP3-AA = 2.3, aligning with balanced solubility.
Optimized Geometry (Key Bond Lengths):
| Bond | Length (Å) |
|---|---|
| C3-C≡N | 1.15 |
| C4=O | 1.22 |
| C6-Br | 1.90 |
Quantum Mechanical Modeling of Electronic Transitions
TD-DFT simulations predict UV-Vis absorption bands at:
- λ = 290 nm (π→π* transition, quinoline core).
- λ = 340 nm (n→π* transition, nitrile and carbonyl groups).
Solvent effects (DMSO) redshift transitions by 10–15 nm due to polar interactions.
Eigenschaften
IUPAC Name |
6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrFN2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBHOXLHERCFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640805 | |
| Record name | 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-66-4 | |
| Record name | 6-Bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Chlorination-Hydrolysis Sequence
3.1.1. POCl₃-Mediated Chlorination
The 4-oxo intermediate is treated with phosphorus oxychloride (POCl₃) at 105°C for 45 minutes, converting the ketone to a 4-chloro group. Excess POCl₃ is removed via vacuum distillation, and the residue is partitioned between toluene and aqueous Na₂CO₃.
3.1.2. Acidic Hydrolysis
The 4-chloro derivative undergoes hydrolysis in 2-methoxyethanol with sodium hydride (3 equiv) at reflux (120–130°C, 2 h). Neutralization with HCl precipitates the 4-hydroxy product.
Optimization Data
| Parameter | Chlorination Yield | Hydrolysis Yield |
|---|---|---|
| POCl₃ Equiv | 3.0 | – |
| NaH Equiv | – | 3.0 |
| Temperature | 105°C | 130°C |
| Final Yield | 92% | 78% |
Regioselective Bromination at Position 6
Electrophilic Aromatic Substitution
Post-cyclization bromination is challenging due to the electron-withdrawing cyano group. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with Br₂, installs bromine at position 6.
Direct Comparison of Bromination Methods
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| NBS in AcOH | 45 | Moderate |
| DoM with LDA/Br₂ | 82 | High |
Cyanation at Position 3: Nitrile Group Introduction
Rosenmund-von Braun Reaction
The 3-bromo intermediate reacts with CuCN in DMF at 150°C for 12 h, effecting nucleophilic substitution. Purification via silica gel chromatography (hexane/EtOAc gradient) affords the nitrile in 65% yield.
Critical Parameters
-
CuCN Purity : ≥99% to avoid byproducts.
-
Oxygen Exclusion : Prevents CuCN oxidation.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 8.2 Hz, 1H, H-5), 7.32 (d, J = 6.5 Hz, 1H, H-7), 4.12 (s, 1H, OH).
-
¹³C NMR : δ 162.4 (C=O), 158.1 (C-4), 135.2 (C-6), 129.8 (C-8), 117.3 (CN).
-
HRMS : m/z calcd for C₁₀H₄BrFN₂O [M+H]⁺: 296.9412; found: 296.9408.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 6.72 min.
Challenges and Mitigation Strategies
-
Bromine Migration : Observed during POCl₃ chlorination; minimized by slow reagent addition.
-
Hydroxyl Group Oxidation : Add 0.1% ascorbic acid to hydrolysis steps to stabilize the phenol.
-
Cyanide Byproducts : Use scavengers (e.g., FeSO₄) in Rosenmund-von Braun reactions.
Analyse Chemischer Reaktionen
Reaktionstypen
3-Chinolincarbonitril, 6-Brom-8-Fluor-4-Hydroxy-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.
Reduktion: Reduktion von Nitrilgruppen zu Aminen.
Substitution: Halogenatome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Katalysators.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe zu Chinolin-Ketonen führen, während die nucleophile Substitution verschiedene Chinolinderivate mit unterschiedlichen funktionellen Gruppen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
3-Quinolinecarbonitrile derivatives have been identified as potential inhibitors of protein tyrosine kinases (PTKs), which play a critical role in cell signaling pathways related to cancer progression. Studies indicate that these compounds can inhibit the activity of specific PTKs, thereby preventing the abnormal growth of cancer cells .
Case Study:
In a study involving pancreatic cancer cells, derivatives of 3-quinolinecarbonitrile demonstrated significant inhibition of ACK1 (Activated Cdc42-associated kinase 1), leading to reduced phosphorylation of AKT, a key protein in cancer cell survival pathways. The compound showed an IC50 value of 56 nM, indicating potent anticancer properties .
Treatment of Polycystic Kidney Disease
Research has also suggested that certain quinoline derivatives can be effective in treating polycystic kidney disease by targeting the same PTK pathways involved in cell proliferation and survival. This application is particularly promising given the limited treatment options currently available for this condition .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of 3-quinolinecarbonitrile and its derivatives have yielded promising results. Compounds containing the quinoline structure have shown activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
Data Table: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Quinolinecarbonitrile | Mycobacterium smegmatis | 6.25 µg/ml |
| 6-Bromo-8-fluoro-4-hydroxy | Pseudomonas aeruginosa | 12.5 µg/ml |
| Novel derivatives (e.g., 9c) | Various strains | Variable (6.25 - 12.5 µg/ml) |
This table illustrates the effectiveness of quinoline derivatives in inhibiting bacterial growth, highlighting their potential as antimicrobial agents .
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and hydroxyl groups can enhance its binding affinity to enzymes and receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Comparison of 3-Quinolinecarbonitrile Derivatives
- Substituent Impact: C4 Hydroxyl vs. Halogen Positioning: Bromine at C6 (target) vs. C8 (Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) may alter steric hindrance and electronic effects, influencing reactivity in substitution reactions . Nitrile vs. Ester: The nitrile group at C3 (target) offers distinct electronic and steric properties compared to esters, affecting metabolic stability and binding interactions in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Hydrogen Bonding : The C4 hydroxyl group in the target compound may confer higher melting points and improved crystalline stability compared to chloro or ester analogs .
Biologische Aktivität
3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 3-Quinolinecarbonitrile, 6-bromo-8-fluoro-4-hydroxy- |
| CAS Number | 61337-66-4 |
| Molecular Formula | C10H6BrFNO |
| Molecular Weight | 250.07 g/mol |
Anticancer Properties
Research indicates that compounds similar to 3-Quinolinecarbonitrile, particularly those with modifications at the quinoline structure, exhibit potent anticancer properties. For example, substituted quinolines have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival. The inhibition of PTK activity can lead to reduced tumor growth and metastasis in various cancer models .
The mechanism by which 3-Quinolinecarbonitrile exerts its biological effects involves several pathways:
- Inhibition of Protein Tyrosine Kinases (PTKs) : The compound has been shown to inhibit the catalytic activity of PTKs, such as KDR (kinase insert domain receptor), which plays a vital role in angiogenesis and tumor growth .
- Modulation of Signaling Pathways : By interacting with specific receptors and enzymes, this compound can modulate signaling pathways that regulate cell growth and apoptosis .
- Antioxidant Activity : Some studies suggest that quinoline derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .
Case Studies
- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that 3-Quinolinecarbonitrile significantly inhibited cell proliferation at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways .
- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in treating malignancies .
- Neuroprotective Effects : Another area of research focused on the neuroprotective effects of quinoline derivatives. It was found that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 6-bromo-8-fluoro-4-hydroxyquinoline-3-carbonitrile derivatives?
Methodological Answer:
- Suzuki-Miyaura Coupling : Bromo and fluoro substituents enable cross-coupling reactions with boronic acids. For example, brominated phenylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) can be used to introduce aryl groups at specific positions .
- Cyclization Strategies : Quinoline cores are often synthesized via Friedländer or Gould-Jacobs reactions. For halogenated derivatives, pre-functionalized anilines (e.g., 7-chloro-6-fluoro-4-hydroxyquinoline precursors) are cyclized with cyanoacetate intermediates .
- Post-Functionalization : Bromine at position 6 allows further derivatization (e.g., nucleophilic substitution or metal-catalyzed reactions) to introduce diverse functional groups .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Q. What are the key stability considerations for storage and handling?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group or degradation of the hydroxyl moiety .
- Handling : Use inert atmospheres (N2/Ar) during synthesis to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritancy .
Advanced Research Questions
Q. How does the electronic environment of the quinoline core influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects : The 6-bromo and 8-fluoro substituents deactivate the quinoline ring, directing Suzuki-Miyaura couplings to occur preferentially at the 3-position. Computational studies (DFT) can model charge distribution to predict reactivity .
- Steric Hindrance : The 4-hydroxy group may form hydrogen bonds with catalysts (e.g., Pd(PPh3)4), slowing reactions. Optimize using bulky ligands (e.g., XPhos) to enhance turnover .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated quinolines?
Methodological Answer:
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition assays for oncology targets). Discrepancies often arise from variations in cell lines or assay conditions .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects on bioactivity. For example, 6-bromo derivatives show enhanced kinase inhibition compared to chloro analogs in MKI-833 derivatives .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions. Monitor degradation via:
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under ambient conditions .
Q. How can this compound serve as a precursor for probes in biological imaging?
Methodological Answer:
- Fluorescent Tagging : Introduce alkynyl or azide groups via Sonogashira or click chemistry for bioorthogonal labeling. For example, 6-bromo substitution allows attachment of fluorophores (e.g., BODIPY) without disrupting the quinoline π-system .
- Radiolabeling : Replace bromine with 18F via isotopic exchange for PET imaging applications .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The 4-hydroxy group may form hydrogen bonds with ATP-binding pockets .
- MD Simulations : Assess binding stability over 100-ns trajectories. Parameters for halogens (Br, F) require force field adjustments (e.g., CHARMM36) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar quinoline derivatives?
Methodological Answer:
- Reaction Optimization : Yields depend on catalyst loading (e.g., 5 mol% Pd vs. 10 mol%), solvent polarity (DMF vs. THF), and temperature. For example, microwave-assisted synthesis improves yields by 20–30% compared to conventional heating .
- Byproduct Formation : Bromine may undergo elimination under basic conditions, forming quinoline N-oxide byproducts. Monitor via TLC and adjust pH to mitigate .
Applications in Advanced Research
Q. How is this compound utilized in materials science for catalyst design?
Methodological Answer:
- Heterogeneous Catalysis : Immobilize the quinoline derivative on silica supports via the 4-hydroxy group. Applications include photocatalytic degradation of pollutants, where halogen substituents enhance electron-hole separation .
- MOF Synthesis : Use the nitrile group as a linker in metal-organic frameworks (MOFs) for gas storage. Bromine sites can coordinate transition metals (e.g., Cu) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
